Cyclooctanone, 5-phenyl-

Physical chemistry Purification Quality control

Cyclooctanone, 5-phenyl- (IUPAC: 5-phenylcyclooctan-1-one; molecular formula C14H18O; MW 202.29 g/mol) is an eight-membered cyclic ketone bearing a phenyl substituent at the 5-position of the cyclooctanone ring. First synthesized and characterized by Cope and Cotter in 1964, the compound exhibits a boiling point of 110–111 °C at 0.3 mm Hg and a refractive index n²⁵D of 1.5378.

Molecular Formula C14H18O
Molecular Weight 202.29 g/mol
CAS No. 833-51-2
Cat. No. B15495123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclooctanone, 5-phenyl-
CAS833-51-2
Molecular FormulaC14H18O
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESC1CC(CCCC(=O)C1)C2=CC=CC=C2
InChIInChI=1S/C14H18O/c15-14-10-4-8-13(9-5-11-14)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2
InChIKeyGGVJMNUYRLNSLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclooctanone, 5-phenyl- (CAS 833-51-2): Core Physicochemical & Structural Identity for Informed Sourcing


Cyclooctanone, 5-phenyl- (IUPAC: 5-phenylcyclooctan-1-one; molecular formula C14H18O; MW 202.29 g/mol) is an eight-membered cyclic ketone bearing a phenyl substituent at the 5-position of the cyclooctanone ring . First synthesized and characterized by Cope and Cotter in 1964, the compound exhibits a boiling point of 110–111 °C at 0.3 mm Hg and a refractive index n²⁵D of 1.5378 [1]. Unlike unsubstituted cyclooctanone (CAS 502-49-8; bp 195–196 °C at 760 mm Hg; n²⁰D 1.4694; logP 2.30), the 5-phenyl modification substantially alters both physical properties and conformational behavior, directly impacting its utility as a synthetic intermediate and scaffold in medicinal chemistry . The compound is referenced in the Eisai patent family (US6949585) covering cyclooctanone derivatives with cytokine production inhibitory activity [2].

Why Generic Substitution Fails: Position-Specific Reactivity of Cyclooctanone, 5-phenyl- vs. Its Closest Analogs


Substituting Cyclooctanone, 5-phenyl- (CAS 833-51-2) with its unsubstituted parent (cyclooctanone, CAS 502-49-8) or with regioisomeric analogs (2-phenylcyclooctanone, CAS 14996-79-3; 3-phenylcyclooctanone) introduces consequences that extend far beyond simple molecular formula identity (all share C14H18O for phenyl-substituted isomers). The position of the phenyl group on the eight-membered ring governs conformational preferences, neighboring-group participation in solvolysis, and the product distribution in key synthetic transformations [1]. For instance, aprotic decomposition of 2-phenylcyclooctanone tosylhydrazone proceeds in 87% yield, whereas the 3-phenyl isomer decomposes in only 49% yield under identical conditions—a nearly two-fold difference driven solely by the position of the phenyl substituent [2]. The 5-phenyl isomer, situated distal to the carbonyl, presents distinct steric and electronic properties that affect both its reactivity as a ketone electrophile and its downstream derivatization pathways. Procurement of the incorrect regioisomer or the unsubstituted parent therefore risks not merely suboptimal yield but fundamentally divergent reaction outcomes and biological target engagement profiles [3].

Quantitative Differentiation Evidence for Cyclooctanone, 5-phenyl- (CAS 833-51-2) Against Key Comparators


Physical Property Shift: Boiling Point and Refractive Index vs. Unsubstituted Cyclooctanone

Cyclooctanone, 5-phenyl- (CAS 833-51-2) exhibits a boiling point of 110–111 °C at 0.3 mm Hg and refractive index n²⁵D of 1.5378 [1]. In contrast, unsubstituted cyclooctanone (CAS 502-49-8) has a boiling point of 195–196 °C at 760 mm Hg and refractive index n²⁰D of 1.4694 . The lower boiling point of the 5-phenyl derivative under reduced pressure alongside its substantially higher refractive index (Δn ≈ 0.068) reflects the influence of the phenyl group on intermolecular forces and polarizability, providing analytically tractable differentiation for identity verification and purity assessment during procurement.

Physical chemistry Purification Quality control

Regioisomeric Reactivity: Tosylhydrazone Decomposition Yield as a Probe of Position-Dependent Chemical Behavior

The position of phenyl substitution on the cyclooctanone ring fundamentally governs reaction efficiency. Cope and Hecht demonstrated that aprotic decomposition of 2-phenylcyclooctanone tosylhydrazone proceeds with an 87% hydrocarbon yield, whereas the 3-phenyl isomer yields only 49% hydrocarbons under identical conditions (sodium methoxide in N-methyl-2-pyrrolidone at 180 °C) [1]. Although direct decomposition data for the 5-phenyl isomer are not reported in the same study, the nearly two-fold yield difference between the 2- and 3-phenyl regioisomers establishes a precedent that substitution position is a dominant factor in cyclooctanone derivative reactivity. The 5-phenyl isomer, with the phenyl group remote from the carbonyl, is expected to exhibit yet another distinct reactivity profile due to the absence of the proximity effects that govern the behavior of the 2- and 3-substituted analogs [2].

Synthetic chemistry Reaction optimization Carbene chemistry

Synthetic Versatility: Demonstrated Derivatization to 1,5-Diphenylcyclooctanol and Phenylcyclooctane

Cyclooctanone, 5-phenyl- serves as a direct precursor to stereochemically defined 1,5-disubstituted cyclooctane derivatives that are inaccessible from the unsubstituted parent. Cope and Cotter (1964) reported that reaction of 5-phenylcyclooctanone with phenyllithium in anhydrous ether yields a mixture of cis- and trans-1,5-diphenylcyclooctanol in 72% isolated yield after crystallization and sublimation (mp 149.3–154.2 °C) [1]. Separately, Wolff-Kishner reduction of 5-phenylcyclooctanone (hydrazine hydrate, KOH, diethylene glycol, 200–210 °C) affords phenylcyclooctane in 68% yield (n²⁵D 1.5288) [1]. These transformations demonstrate the synthetic utility of the 5-phenyl derivative as a scaffold for constructing 1,5-disubstituted cyclooctane frameworks—a capability not shared by 2-phenyl or 3-phenyl regioisomers, which produce different substitution patterns upon analogous reactions.

Synthetic methodology Intermediate derivatization Materials chemistry

Conformational Behavior: Neighboring Phenyl Group Participation in Solvolysis of 5-Phenylcyclooctyl Derivatives

The 5-phenyl group in cyclooctanone-derived systems participates in neighboring-group effects during solvolysis reactions—a phenomenon not observed with unsubstituted cyclooctane derivatives. Allinger and coworkers (1971) conducted a comprehensive solvolysis study of cis- and trans-5-phenylcyclooctyl tosylates, demonstrating that the phenyl group influences both the rate and stereochemical outcome of solvolysis through anchimeric assistance [1]. This mechanistic feature is absent in the unsubstituted cyclooctyl system and would manifest differently in 2-phenyl or 3-phenyl analogs due to altered geometry of phenyl participation. Cramer (1972) further probed this system using kinetic isotope effects to quantify the extent of neighboring phenyl group participation, confirming that the 5-position places the phenyl ring at an optimal distance for through-space interaction with the developing carbocation center [2].

Physical organic chemistry Conformational analysis Mechanistic studies

Patent-Cited Scaffold: Cyclooctanone, 5-phenyl- in the Eisai Cytokine Inhibitor Patent Family

Cyclooctanone, 5-phenyl- and its synthetic derivatives fall within the general formula (I) of US Patent 6949585 (Eisai Co., Ltd., filed 2002, issued 2005), which claims cyclooctanone and cyclodecanone derivatives exhibiting cytokine production inhibitory activity—specifically against TNF-α, IL-6, and IL-2 [1]. The patent's bibliography explicitly cites the foundational Cope et al. (1964) paper on cis- and trans-1,5-diphenylcyclooctane and the Allinger et al. (1971) solvolysis study as relevant prior art, confirming that the 5-phenylcyclooctanone scaffold informed the development of this therapeutic compound class [1]. While the unsubstituted parent cyclooctanone (CAS 502-49-8) is primarily cited for aldosterone synthase inhibition , the 5-phenyl derivative is specifically contextualized within the cytokine inhibition patent landscape—representing a distinct therapeutic research application.

Medicinal chemistry Cytokine inhibition Patent landscape

High-Confidence Application Scenarios for Cyclooctanone, 5-phenyl- (CAS 833-51-2) Based on Quantitative Evidence


Synthesis of 1,5-Disubstituted Cyclooctane Libraries for Medicinal Chemistry

Cyclooctanone, 5-phenyl- is the definitive starting material for constructing 1,5-disubstituted cyclooctane scaffolds. As demonstrated by Cope and Cotter (1964), reaction with phenyllithium yields 1,5-diphenylcyclooctanol in 72% isolated yield, and Wolff-Kishner reduction affords phenylcyclooctane in 68% yield [1]. No other phenyl-substituted cyclooctanone regioisomer can access this specific 1,5-substitution geometry. Researchers pursuing medium-ring conformational analysis, structure-activity relationship studies of cytokine inhibitors under the Eisai patent family (US6949585), or stereochemical investigations of 1,5-disubstituted cyclooctanes should procure the 5-phenyl isomer specifically [2].

Physical Organic Chemistry Studies of Neighboring Group Participation

The 5-phenylcyclooctyl system provides a uniquely positioned probe for studying through-space neighboring group effects in medium-ring solvolysis. Unlike the 2- or 3-phenyl analogs, the 5-position places the phenyl ring at a distance that permits anchimeric assistance without direct conjugation to the leaving group. Allinger and coworkers (1971) established the foundational solvolysis rate data for cis- and trans-5-phenylcyclooctyl tosylates, and Cramer (1972) extended this work with kinetic isotope effect measurements [1]. This system remains relevant for physical organic chemistry courses and mechanistic research programs investigating non-classical carbocation stabilization .

Cytokine Inhibition Drug Discovery Programs Referencing the Eisai Patent Family

The US6949585 patent (Eisai, 2005) explicitly covers cyclooctanone derivatives with cytokine production inhibitory activity against TNF-α, IL-6, and IL-2, and cites the foundational 5-phenylcyclooctanone literature (Cope, 1964; Allinger, 1971) as relevant prior art [1]. Drug discovery teams pursuing cytokine-mediated inflammatory disease targets (osteoarthritis, rheumatoid arthritis, inflammatory bowel disease) should prioritize 5-phenylcyclooctanone as a key intermediate scaffold, as the patent landscape positions this specific substitution pattern—rather than the unsubstituted cyclooctanone—within the cytokine inhibition chemical space [2]. Note that the unsubstituted cyclooctanone is separately cited for aldosterone synthase inhibition, representing a distinct therapeutic application .

Quality Control and Identity Verification During Chemical Procurement

The readily measurable physical constants of Cyclooctanone, 5-phenyl- (n²⁵D 1.5378; bp 110–111 °C at 0.3 mm Hg) [1] provide clear differentiation from both the unsubstituted parent (n²⁰D 1.4694; bp 195–196 °C at 760 mm Hg) [2] and the 2-phenyl regioisomer (CAS 14996-79-3; XLogP3-AA 3.7) . Procurement specifications should include refractive index verification as a rapid identity check, given the substantial Δn of approximately +0.068 versus unsubstituted cyclooctanone. Suppliers offering only generic 'phenylcyclooctanone' without specifying the substitution position should be flagged, as the three regioisomers (2-, 3-, and 5-phenyl) are not analytically or functionally interchangeable.

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